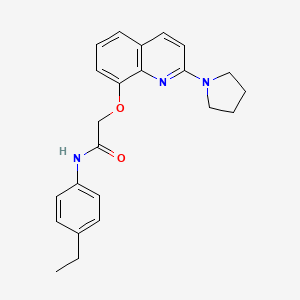

N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-2-17-8-11-19(12-9-17)24-22(27)16-28-20-7-5-6-18-10-13-21(25-23(18)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZYYLSQWMMYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable quinoline derivative reacts with pyrrolidine under basic conditions.

Attachment of the Ethyl-Substituted Phenyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation, where ethyl chloride reacts with a phenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyrrolidine rings, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring or electrophilic substitution on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Quinoline N-oxides, pyrrolidine N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity

- Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. Similar compounds have shown effective cytotoxicity against various human cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT116) cancer cells. Studies suggest that the quinoline structure may play a crucial role in targeting specific pathways involved in tumor growth and survival .

- Case Studies : In vitro studies have demonstrated that derivatives of similar structures can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic use.

2. Antimicrobial Properties

- Activity Spectrum : Preliminary investigations suggest that this compound may possess antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential use in treating bacterial infections .

- Research Findings : Studies focusing on phenoxy acetamide derivatives have highlighted their effectiveness in inhibiting microbial growth, suggesting that N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide could be a valuable addition to antimicrobial agents.

3. Neuroprotective Effects

- Enzyme Inhibition : There is evidence that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's . This inhibition may help in ameliorating cognitive decline by enhancing cholinergic signaling.

- Potential Applications : The neuroprotective properties suggest that this compound could be explored for developing treatments for neurodegenerative conditions.

Research Findings and Insights

A comprehensive review of literature reveals diverse applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Inhibition of cancer cell proliferation | Effective against MCF-7 and PC-3 cell lines with promising IC50 values |

| Antimicrobial Activity | Inhibition of bacterial growth | MIC values around 256 µg/mL against E. coli and S. aureus |

| Neuroprotection | Inhibition of acetylcholinesterase | Potential benefits in cognitive enhancement and treatment of Alzheimer's disease |

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs with Quinoline Modifications

Compound 1 : 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS 941909-27-9)

- Key Differences: The 2-position of quinoline is substituted with a 4-benzylpiperidin-1-yl group (6-membered ring with a benzyl side chain) instead of pyrrolidin-1-yl (5-membered ring). Molecular Formula: C₃₁H₃₃N₃O₂ vs. the target compound’s inferred formula (C₂₃H₂₅N₃O₂). Molecular Weight: 479.6 g/mol (vs. ~379.5 g/mol for the target).

Compound 2 : N-(Furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921853-31-8)

- Key Differences :

- The acetamide N-substituent is a furan-2-ylmethyl group instead of 4-ethylphenyl.

- Molecular Formula : C₂₀H₂₁N₃O₃ vs. C₂₃H₂₅N₃O₂.

- Molecular Weight : 351.4 g/mol (vs. ~379.5 g/mol).

- Implications :

Analogs with Acetamide Backbone Variations

Compound 3 : 2-Chloro-N-(4-fluorophenyl)acetamide

- Key Differences: Simpler structure with a chlorine atom replacing the quinoline-oxy group and a 4-fluorophenyl substituent.

- Implications: Serves as a synthetic intermediate for quinolin-8-yloxy acetamides. The fluorine atom may influence electronic properties and metabolic stability .

Compound 4 : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Key Differences: Naphthalene replaces the quinoline core, and the acetamide group is substituted with a halogenated aryl ring.

Functional Group Impact on Physicochemical Properties

| Property | Target Compound | Compound 1 (4-Benzylpiperidine) | Compound 2 (Furanmethyl) |

|---|---|---|---|

| Molecular Weight | ~379.5 g/mol | 479.6 g/mol | 351.4 g/mol |

| Lipophilicity (Predicted) | High (ethylphenyl) | Very High (benzyl group) | Moderate (furan) |

| Hydrogen Bond Acceptors | 4 | 5 | 5 |

| Synthetic Utility | Intermediate for SAR | Used in receptor binding studies | Fluorescence probes |

Biological Activity

N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921537-74-8, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula is , and it has a molecular weight of 375.5 g/mol. This compound belongs to a class of quinoline derivatives, which have been studied for various pharmacological properties.

Antimicrobial Properties

Quinoline derivatives, including those similar to this compound, have shown significant antimicrobial activity. For instance, compounds with quinoline moieties have been reported to exhibit potent inhibition against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 0.05 μM .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | MIC (μM) | Activity Against |

|---|---|---|

| Compound A | 0.05 | Mtb |

| Compound B | 0.10 | Mtb |

| This compound | TBD | TBD |

Anti-inflammatory Effects

Research indicates that quinoline derivatives can also possess anti-inflammatory properties. For example, studies on related compounds have demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . Such activities are critical in the context of inflammatory diseases.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the pyrrolidine ring and the quinoline moiety is essential for its interaction with biological targets. Quantitative structure–activity relationship (QSAR) analyses have been employed to predict the activity based on structural modifications, highlighting the importance of functional groups in enhancing potency and selectivity against specific pathogens .

Case Studies and Research Findings

- Study on Antitubercular Activity : A study focusing on quinoline derivatives demonstrated that modifications in the quinoline structure could lead to enhanced antitubercular activity, with some compounds showing effectiveness against drug-resistant strains of Mtb .

- Inhibition of Inflammatory Mediators : Another research effort evaluated the anti-inflammatory potential of similar quinoline-based compounds, revealing significant reductions in inflammatory markers in vitro . This suggests that this compound may also exhibit similar effects.

- Toxicity Assessments : Safety profiles for quinoline derivatives have been assessed using zebrafish models, indicating low toxicity at therapeutic concentrations . This is crucial for evaluating the clinical viability of such compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.